molecular formula C7H3I2NO B1672095 Ioxynil CAS No. 1689-83-4

Ioxynil

Cat. No. B1672095
CAS RN: 1689-83-4
M. Wt: 370.91 g/mol
InChI Key: NRXQIUSYPAHGNM-UHFFFAOYSA-N
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Description

Ioxynil is a nitrile that is benzonitrile substituted by a hydroxy group at position 4 and iodo groups at positions 3 and 5 . It has a role as a xenobiotic, an environmental contaminant, and a herbicide . It is a nitrile and an iodophenol .


Molecular Structure Analysis

The molecular formula of Ioxynil is C7H3I2NO . Its average mass is 370.914 Da and its monoisotopic mass is 370.830383 Da . The structure of Ioxynil is characterized by a benzonitrile core substituted by a hydroxy group at position 4 and iodo groups at positions 3 and 5 .


Chemical Reactions Analysis

The main initial photochemical reaction of Ioxynil in pure water is the photohydrolysis of the C–halogen bond . This leads to a monohalogenated dihydroxybenzonitrile .


Physical And Chemical Properties Analysis

Ioxynil has a density of 2.7±0.1 g/cm³ . Its boiling point is 282.6±40.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 54.2±3.0 kJ/mol . The flash point is 124.7±27.3 °C . The index of refraction is 1.805 . The molar refractivity is 58.7±0.4 cm³ .

Scientific Research Applications

Binding to Human Plasma Proteins

Ioxynil, an iodine-containing compound structurally similar to T3 (triiodothyronine), affects the thyroids of experimental animals. Studies have shown that ioxynil binds to thyroxine-binding prealbumin (TBPA) but not to thyroxine-binding globulin (TBG) nor albumin in human serum. This finding provides insight into the possible effects of ioxynil in humans, indicating its potential impact on thyroid hormone transport and regulation (Ogilvie & Ramsden, 1988).

Herbicidal Activity and Plant Growth Regulation

Ioxynil, known for its selective herbicidal activity, has been studied for its effects on plant growth. Research has shown that ioxynil can uncouple oxidative phosphorylation in plants, indicating its mechanism of action as a herbicide. Further, it has been linked to root growth stimulation under certain conditions and the potential release of iodide ions when metabolized in soils and plants (Wain et al., 1968).

Microbial Degradation and Environmental Impact

Ioxynil's environmental fate, particularly its microbial degradation, is crucial in understanding its impact on ecosystems. Studies have focused on the degradation pathways, accumulation of persistent metabolites, and diversity of degrader organisms in soil and subsurface environments. This research is vital for assessing the environmental risk associated with the use of ioxynil as a herbicide (Holtze et al., 2008).

Species-Dependent Effects and Thyroid Hormone Disruption

Ioxynil's thyroid hormone-disrupting activity varies among species, impacting plasma protein binding and cellular response. Studies have compared its interaction with serum proteins from various vertebrates, revealing that its uptake and effect are influenced by species-specific serum protein composition. This research is significant for understanding the broader implications of ioxynil exposure across different organisms (Akiyoshi et al., 2012).

Effects on Mitochondrial Activity

Ioxynil's impact on mitochondrial activity has been a focus of study, particularly its ability to uncouple oxidative phosphorylation. Research in this area explores how ioxynil influences energy production processes in plant cells, providing insights into itsmechanism of action as a herbicide. The effect on mitochondrial-mediated oxygen uptake and ATPase activity in different plant species like pea shoots and white potato tubers has been observed, helping to understand the cellular response to ioxynil exposure (Kerr & Wain, 1964; Ferrari & Moreland, 1969).

Influence on Soil and Plant Metabolism

The behavior of ioxynil in soil and plants, including its inactivation and degradation products, has been examined. Studies have shown that ioxynil can undergo hydrolysis in soil, producing diiodo-hydroxybenzoic acid and diiodo-hydroxybenzamide as intermediate products. This research contributes to our understanding of ioxynil's environmental stability and its potential effects on soil chemistry and plant metabolism (Zaki et al., 1967).

Disruption of Thyroid Hormone Development in Aquatic Life

The endocrine-disrupting effects of ioxynil on aquatic species, particularly its impact on the thyroid hormone development in zebrafish embryos, have been studied. Research has demonstrated that exposure to ioxynil can disrupt the development of the thyroid gland in these embryos, indicating its potential impact on the endocrine system of aquatic organisms (Campinho & Power, 2013).

Safety And Hazards

Ioxynil is toxic if swallowed or inhaled, and harmful in contact with skin . It causes serious eye irritation . It is suspected of damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Recent studies have shown that Ioxynil can affect the development of the heart, vasculature, and thyroid gland in fish . This suggests that future research could focus on understanding the impact of Ioxynil on aquatic life and developing strategies to mitigate its environmental impact.

properties

IUPAC Name

4-hydroxy-3,5-diiodobenzonitrile
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InChI

InChI=1S/C7H3I2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H
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InChI Key

NRXQIUSYPAHGNM-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1I)O)I)C#N
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Molecular Formula

C7H3I2NO
Record name IOXYNIL
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Related CAS

2961-62-8 (hydrochloride salt)
Record name Ioxynil [BSI:ISO]
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DSSTOX Substance ID

DTXSID8022161
Record name Ioxynil
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Molecular Weight

370.91 g/mol
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Physical Description

Colorless odorless solid; [ICSC] Technical product is cream solid; Decomposed by sunlight and ultraviolet light; [HSDB] Powder; [MSDSonline], ODOURLESS COLOURLESS CRYSTALS.
Record name Ioxynil
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Boiling Point

Sublimes at circa 140 °C/0.1 mm Hg
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Solubility

SOLUBILITY IN WATER @ 20-25 °C: 22% /LITHIUM SALT/; 14% /SODIUM SALT/; 10.7% /POTASSIUM SALT/, SOLUBILITY IN WATER: 0.005% @ 20 °C; IN CYCLOHEXANONE: 14%; IN DIMETHYLFORMAMIDE: 74%, SLIGHTLY SOL IN CHLOROFORM; SOL IN ETHER, AT 25 °C: IN ACETONE MORE THAN 10 G/100 ML; IN BENZENE 1.1 G/100 ML; IN CARBON TETRACHLORIDE 0.14 G/100 ML; IN METHANOL 3.3 G/100 ML; IN WATER 130 PPM, In water 50 mg/l (25 °C). In acetone 70, ethanol, methanol 20, cyclohexanone 140, tetrahydrofuran 340, dimethylformamide 740, chloroform 10, carbon tetrachloride <1 (all in g/l, 25 °C), Solubility in water: none
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Vapor Pressure

0.00000014 [mmHg], Vapor pressure: 2.77X10-5 mm Hg at 105 °C /Octanoate/, Less than 1 mPa at 20 °C, Vapor pressure, Pa at 20 °C:
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Mechanism of Action

/Ioxynil is a/ highly active uncoupler of oxidative phosphorylation in plants & animals & inhibitor of photoreduction and photophosphorylation reactions in chloroplasts. ...higher concn of ioxynil ... also inhibit electron transport in isolated mitochondria and chloroplasts. ... Indirect evidence suggests that ioxynil ... causes a rapid and severe alteration in the energy balance of the plant cell. ... Levels of ATP were reduced 90% in excised soybean hypocotyls when compared to controls 3 hr after treatment with high concn (2X10-4 M) of ioxynil. ... The hormonal control of proteolytic and amylolytic enzyme activity in germinating seeds has been studied extensively. The studies indicate that ... ioxynil may either interfere with the development or transport of cytokinin & gibberellin hormones, or may interfere with the biosynthetic processes leading to enzyme formation., Acts by inhibition of the second light reaction of photosynthesis..., The herbicide ... ioxynil ... inhibited energy dependent Ca(2)+ uptake in plant (maize, zucchini) mitochondria at a concn where /it/ did not inhibit ADP phosphorylation and did not interfere with tubulin polymerization. A common mechanism of action of /this herbicide/ is probably the inhibition of the regulation of cytoplasmic free Ca(2)+ concn which may in turn lead to many physiological malfunctions.
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Product Name

Ioxynil

Color/Form

Colorless crystalline solid

CAS RN

1689-83-4
Record name Ioxynil
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Melting Point

212-213 °C, CREAM POWDER; FAINT PHENOLIC ODOR; MELTING POINT: 200 °C /TECHNICAL PRODUCT/
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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